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Compound Name: DAPK Substrate Peptide TFA

Cat. No.: B15603156 Get Quote

These application notes provide detailed protocols for measuring the activity of Death-

Associated Protein Kinase (DAPK) using a synthetic peptide substrate. The protocols are

intended for researchers, scientists, and drug development professionals involved in screening

for DAPK inhibitors or studying its enzymatic activity.

Introduction to DAPK
Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (Ca2+/CaM)-

regulated serine/threonine kinases.[1][2] The most studied member, DAPK1, is a key regulator

of various cellular processes, including apoptosis (programmed cell death) and autophagy.[3][4]

DAPK1 is considered a tumor suppressor, and its activity is implicated in various diseases,

including cancer and neurodegenerative disorders.[5] The activation of DAPK1 is a multi-step

process that involves the binding of Ca2+/CaM and the dephosphorylation of Serine 308.[6][7]

[8] Given its role in disease, DAPK1 is a significant target for drug discovery.

DAPK Substrate Peptide
A commonly used substrate for in vitro DAPK kinase assays is a synthetic peptide, often

referred to as DAPK Substrate Peptide. The sequence for this peptide is typically a variation of

KKRPQRRYSNVF. This peptide has a Michaelis constant (Km) of approximately 9 µM, making

it an effective substrate for measuring DAPK kinase activity.[9]
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The following tables summarize key quantitative data for DAPK1 kinase assays.

Table 1: DAPK1 Kinetic and Assay Parameters

Parameter Value Source

Substrate
DAPK Substrate Peptide (e.g.,

KKRPQRRYSNVF)
[2]

Km for Substrate Peptide ~9 µM [9]

Specific Activity (recombinant

DAPK1)
42–57 nmol/min/mg [10]

Optimal Enzyme Concentration

(Adapta™ Assay)
60 ng/mL [11]

Optimal Substrate

Concentration (Adapta™

Assay)

50 µM [11]

Table 2: IC50 Values of Known DAPK1 Inhibitors

Inhibitor IC50 (nM) Assay Conditions Source

Staurosporine 87
3 ng DAPK1, 5 µM

ATP
[12]

TC-DAPK 6 69 10 µM ATP [7][13]

HS38 300 (Kd) Not specified [7]

DAPK1-IN-1 630 (Kd) Not specified [7]

Compound 4q 1090 Not specified [14]

Signaling Pathway and Experimental Workflow
Diagrams
DAPK1 Signaling and Regulation
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dot graph DAPK1_Signaling { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node

[shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge

[fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Stimuli [label="Apoptotic Stimuli\n(IFN-γ, TNF-α, FasL)", fillcolor="#F1F3F4"]; CaM

[label="Ca²⁺/Calmodulin", fillcolor="#FBBC05", fontcolor="#202124"]; PP2A [label="PP2A",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive_DAPK1 [label="Inactive

DAPK1\n(pSer308)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active_DAPK1

[label="Active DAPK1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrates

[label="Substrates\n(e.g., Beclin-1, Myosin Light Chain)", fillcolor="#F1F3F4"]; Apoptosis

[label="Apoptosis", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy

[label="Autophagy", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> CaM [label="↑ [Ca²⁺]i"]; CaM -> Active_DAPK1 [label="Binds to\nregulatory

domain"]; PP2A -> Active_DAPK1 [label="Dephosphorylates\nSer308"]; Inactive_DAPK1 ->

Active_DAPK1 [style=invis]; Active_DAPK1 -> Substrates [label="Phosphorylates"]; Substrates

-> Apoptosis; Substrates -> Autophagy;

{rank=same; CaM; PP2A} {rank=same; Inactive_DAPK1; Active_DAPK1} {rank=same;

Apoptosis; Autophagy}

// Invisible edges for alignment CaM -> Inactive_DAPK1 [style=invis]; PP2A -> Inactive_DAPK1

[style=invis]; } DAPK1 Activation and Downstream Signaling.

General Workflow for DAPK Kinase Inhibitor Screening
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Primary_Screen [label="Primary Screen:\n- Single concentration of test compounds\n- Identify

initial 'hits'"]; Dose_Response [label="Dose-Response Assay:\n- Serial dilution of 'hits'\n-

Determine IC50 values"]; Selectivity_Profiling [label="Selectivity Profiling:\n- Test 'hits' against

other kinases\n- Determine specificity"]; Mechanism_of_Action [label="Mechanism of Action

Studies:\n- e.g., ATP competition assays"]; Lead_Optimization [label="Lead Optimization",

shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"];
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// Edges Start -> Primary_Screen; Primary_Screen -> Dose_Response [label="Hits"];

Dose_Response -> Selectivity_Profiling [label="Potent Hits"]; Selectivity_Profiling ->

Mechanism_of_Action [label="Selective Hits"]; Mechanism_of_Action -> Lead_Optimization;

Lead_Optimization -> End; } Workflow for DAPK Kinase Inhibitor Screening.

Experimental Protocols
Here, two detailed protocols for a DAPK kinase assay are provided: a radiometric assay and a

luminescence-based assay.

Protocol 1: Radiometric DAPK Kinase Assay using [γ-
³²P]ATP
This protocol is a robust method for directly measuring the incorporation of a radiolabeled

phosphate from ATP onto the DAPK substrate peptide.

Materials:

Recombinant active DAPK1 enzyme

DAPK Substrate Peptide TFA

[γ-³²P]ATP

Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5

mM EGTA, 2 mM EDTA.[10] Just before use, add DTT to a final concentration of 0.25 mM.

[10]

Kinase Dilution Buffer: Kinase Assay Buffer supplemented with 50 ng/µL BSA.[10]

10 mM ATP Stock Solution

Substrate Solution: DAPK Substrate Peptide dissolved in water.

Stopping Solution: 1% phosphoric acid.[10]

P81 phosphocellulose paper
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Scintillation counter and vials

Procedure:

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the DAPK1 enzyme

in Kinase Dilution Buffer to determine the optimal enzyme concentration.

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (for a 25 µL final

volume):

5 µL of Kinase Assay Buffer (5x)

7.5 µL of Substrate Solution

Variable volume of Kinase Solution (diluted DAPK1)

Make up to 17.5 µL with sterile deionized water.

Initiate Reaction: To start the reaction, add 7.5 µL of the ATP/[γ-³²P]ATP mix. The final ATP

concentration should be at or near the Km for ATP if known, or can be optimized.

Incubation: Incubate the reaction at 30°C for 15-60 minutes. The incubation time should be

optimized to ensure the reaction is in the linear range.

Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81

phosphocellulose paper.

Washing: Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to

remove unincorporated [γ-³²P]ATP.

Quantification: Air dry the P81 paper and place it in a scintillation vial with a suitable

scintillant. Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the kinase activity based on the counts per minute (CPM) and the

specific activity of the [γ-³²P]ATP. For inhibitor studies, calculate the percent inhibition relative

to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response

curve.
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Protocol 2: Luminescence-Based DAPK Kinase Assay
(ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced in the

kinase reaction. It is a homogeneous, high-throughput compatible method.

Materials:

Recombinant active DAPK1 enzyme

DAPK Substrate Peptide TFA

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

DAPK1 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT,

and a Ca²⁺/Calmodulin solution.[12]

ATP

White, opaque 384-well assay plates

Plate-reading luminometer

Procedure:

Reaction Setup: In a 384-well plate, perform the kinase reaction in a total volume of 5 µL:[6]

1 µL of test compound in 5% DMSO or 5% DMSO alone (for control).

2 µL of DAPK1 enzyme in Kinase Buffer.

2 µL of a mix of DAPK Substrate Peptide and ATP in Kinase Buffer.[6]

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will

stop the kinase reaction and consume the remaining ATP.[6]
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Incubation: Incubate the plate at room temperature for 40 minutes.[6]

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to

each well. This reagent converts the ADP produced to ATP and generates a luminescent

signal via a luciferase reaction.[6]

Incubation: Incubate the plate at room temperature for 30-60 minutes.[15]

Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.[6]

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced

and thus to the kinase activity. For inhibitor screening, calculate the percent inhibition and

determine IC50 values as described in the radiometric assay protocol.

Conclusion
The provided application notes and protocols offer a comprehensive guide for establishing and

performing DAPK kinase assays using a synthetic peptide substrate. These assays are crucial

tools for basic research into DAPK function and for the discovery and characterization of novel

DAPK inhibitors for therapeutic development. It is recommended that researchers optimize

assay conditions, such as enzyme and substrate concentrations and incubation times, for their

specific experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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